molecular formula C4H8S3 B1202920 Allyl methyl trisulfide CAS No. 34135-85-8

Allyl methyl trisulfide

Cat. No. B1202920
CAS RN: 34135-85-8
M. Wt: 152.3 g/mol
InChI Key: JGMPRNFEEAJLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl Methyl Trisulfide (AMTS) is a major lipid-soluble organosulfur compound of garlic . It is a colorless liquid with a strong odor characteristic of alkyl sulfides . The molecule features two functional groups, an allyl and a sulfide . Its molecular formula is C4H8S3 .


Synthesis Analysis

AMTS can be synthesized from garlic oil . An improved synthesis method has been reported by A. W. Mott and G. Barany . Another synthetic procedure for allyl sulfides involves the treatment of alkyl thiocyanates or aryl disulfides with allyl bromide in the presence of samarium iodide as a single electron transfer reagent .


Molecular Structure Analysis

The molecular structure of AMTS consists of an allyl group (CH2=CH-CH2-) and a trisulfide group (SSS-). The molecular weight is 152.301 Da .


Physical And Chemical Properties Analysis

AMTS is a colorless liquid with a strong odor characteristic of alkyl sulfides . Its molecular weight is 152.301 Da . The percent composition is C 31.54%, H 5.29%, S 63.16% .

Scientific Research Applications

  • Conformational Properties : Allyl methyl trisulfide, along with other related sulfides, exhibits specific conformational behaviors in both liquid and solid states. This understanding is crucial for its applications in molecular chemistry and material science (Devlin, Bárány, & Levin, 1990).

  • Anticancer Effects : Several studies have investigated the effects of allyl methyl trisulfide on cancer. One study found that it inhibits benzo[a]pyrene-induced neoplasia in mice and increases glutathione S-transferase activity, suggesting a protective role against carcinogenesis (Sparnins, Bárány, & Wattenberg, 1988). Another study specifically looked at the effects of allyl methyl trisulfide on glutathione S-transferase activity and benzo[a]pyrene-induced neoplasia in mice, further supporting its potential anticancer properties (Sparnins, Mott, Bárány, & Wattenberg, 1986).

  • Role in Health Promotion : Allyl methyl trisulfide, along with other sulfur compounds from Allium species, has been noted for its health-promoting effects, especially in terms of producing antithrombotic agents and contributing to flavor in various culinary applications (Nishimura, Takahashi, Wijaya, Satoh, & Ariga, 2000).

  • Protection Against Acute Lung Injury : A recent study found that allyl methyl trisulfide has protective effects against lipopolysaccharide-induced acute lung injury in mice. This is thought to be related to the suppression of the NF-κB and MAPK pathways, suggesting potential therapeutic applications in respiratory conditions (Wang, Liu, Dong, Fan, Wang, Wu, Li, Kou, & Chen, 2022).

  • Insecticidal Properties : Another interesting application of allyl methyl trisulfide is its use in controlling stored-product pests. Studies have shown it to be effective as a contact toxicant, fumigant, and feeding deterrent against various insect species (Huang, Chen, & Ho, 2000).

Safety And Hazards

AMTS is considered hazardous. It can cause serious eye irritation and may cause respiratory irritation . It’s advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation. Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

3-(methyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPRNFEEAJLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187717
Record name Methyl allyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

47.00 °C. @ 0.80 mm Hg
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.975-0.985
Record name Allyl methyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl methyl trisulfide

CAS RN

34135-85-8
Record name Allyl methyl trisulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34135-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl allyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034135858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl allyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl methyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL METHYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983O8ZL28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl methyl trisulfide
Reactant of Route 2
Allyl methyl trisulfide
Reactant of Route 3
Allyl methyl trisulfide
Reactant of Route 4
Allyl methyl trisulfide
Reactant of Route 5
Allyl methyl trisulfide
Reactant of Route 6
Allyl methyl trisulfide

Citations

For This Compound
957
Citations
VL Sparnins, AW Mott, G Barany, LW Wattenberg - 1986 - Taylor & Francis
… Allyl methyl trisulfide was prepared by the procedure of Mott and Barany (2). This procedure … By either method, the synthetic allyl methyl trisulfide was >97% pure as evaluated by reverse…
Number of citations: 170 www.tandfonline.com
S Wang, J Liu, J Dong, Z Fan, F Wang, P Wu… - Frontiers in …, 2022 - frontiersin.org
Allyl methyl trisulfide (AMTS) is one major lipid-soluble organosulfur compound of garlic. Previous studies have reported the potential therapeutic effect of garlic on acute lung injury (ALI…
Number of citations: 2 www.frontiersin.org
HY Son, BH Kang, CS Ha, JK Roh - Korean journal of veterinary …, 1997 - koreascience.kr
The anticarcinogenic effects of allyl methyl trisulfide (AMT) and methyl propyl disulfide (MPD) were studied in a 28 weeks rat multi-organ carcinogenesis model. Tumor incidence rate …
Number of citations: 2 koreascience.kr
SK Chung, HM Seog, JU Choi - Korean Journal of Food Science …, 1994 - koreascience.kr
… of diallyl disulfide, diallyl trisulfide, allyl methyl trisulfide. According to the increase of drying … The amounts of diallyl disulfide, allyl methyl trisulfide decreased more than other volatile …
Number of citations: 14 koreascience.kr
NS Radulović, AB Miltojević, MB Stojković… - Food Research …, 2015 - Elsevier
… The most abundant constituents of samples A–H were: allyl methyl trisulfide (11.4–26.5%), diallyl trisulfide (4.9–19.6%), diallyl disulfide (9.9–21.2%), allyl methyl disulfide (1.1–18.9%), …
Number of citations: 52 www.sciencedirect.com
HP Song, SL Shim, IS Jung, JH Kim… - Korean Journal of …, 2009 - koreascience.kr
… 건마늘의 주요 향기성분은 diallyl disulfide, diallyl trisulfide, allyl methyl trisulfide, allyl methyl disulfide 등이었 으며, 건양파에서는 dipropyl trisulfide, methyl propyl trisulfide 및 propanethiol …
Number of citations: 22 koreascience.kr
HJ Zhao, MJ Li, MP Zhang, MK Wei, LP Shen… - Food & function, 2019 - pubs.rsc.org
… In order to investigate the protective effects of allyl methyl trisulfide (AMTS) on acetaminophen (APAP)-induced hepatotoxicity, 75 KM mice were randomized into 5 groups, ie a control …
Number of citations: 15 pubs.rsc.org
LD Lawson, ZJ Wang - Journal of agricultural and food chemistry, 2005 - ACS Publications
… , 2.9 mg of diallyl disulfide, 4.1 mg of diallyl trisulfide, 0.70 mg of diallyl tetrasulfide, 0.10 mg of diallyl pentasulfide, 0.14 mg of allyl methyl disulfide, and 0.50 mg of allyl methyl trisulfide …
Number of citations: 190 pubs.acs.org
J Shi, X Liu, Z Li, Y Zheng, Q Zhang… - Journal of Insect …, 2015 - academic.oup.com
… Our present research found that allyl methyl trisulfide, diallyl disulfide, diallyl trisulfide, and dimethyl trisulfide were the major constituents in the essential oil of A. tuberosum leaves . …
Number of citations: 12 academic.oup.com
DS Weinberg, ML Manier, MD Richardson… - Journal of Agricultural …, 1993 - ACS Publications
… Pure allyl methyl trisulfide was isolated from the mixture … allyl methyl trisulfide and ethyl acetate was determined by proton NMR spectroscopy. The concentrationof allyl methyl trisulfide …
Number of citations: 58 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.